2,2'-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol is a complex organic compound characterized by its unique structure, which includes two phenol groups connected by a 1,3-phenylene bridge and two 4,5-dihydro-1H-pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure. This reaction is catalyzed by iodine, which facilitates the formation of the pyrazole rings . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The pyrazole rings can be reduced to pyrazolines.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst
Major Products
Oxidation: Quinones.
Reduction: Pyrazolines.
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins .
Mechanism of Action
The mechanism of action of 2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical reactivity.
Phenol derivatives: Compounds with phenol groups that undergo similar oxidation and substitution reactions.
1,3-Phenylenebis derivatives: Compounds with a 1,3-phenylene bridge that exhibit similar structural properties .
Uniqueness
2,2’-[1,3-Phenylenebis(4,5-dihydro-1H-pyrazole-5,3-diyl)]bis-phenol is unique due to its combination of two phenol groups and two pyrazole rings connected by a 1,3-phenylene bridge. This structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
IUPAC Name |
2-[5-[3-[3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl]-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-23-10-3-1-8-17(23)21-13-19(25-27-21)15-6-5-7-16(12-15)20-14-22(28-26-20)18-9-2-4-11-24(18)30/h1-12,19-20,25-26,29-30H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZPVDQMAVHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2O)C3=CC(=CC=C3)C4CC(=NN4)C5=CC=CC=C5O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.